molecular formula C24H28N4O3 B368550 N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 942884-80-2

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B368550
CAS No.: 942884-80-2
M. Wt: 420.5g/mol
InChI Key: REQVHLJHRUHPBF-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide (CAS# 942884-80-2) is a high-purity, complex organic compound with a molecular formula of C₂₄H₂₈N₄O₃ and a molecular weight of 420.50 g/mol . This reagent features a unique molecular architecture consisting of a pyrrolidinone core, a benzodiazole ring system, and a diethylacetamide side chain, a combination that offers significant value in early-stage drug discovery . The precise synthesis of this compound ensures high stability and batch-to-batch reproducibility, which is critical for consistent research outcomes . The 3-methoxyphenyl group is noted to potentially influence the compound's lipophilicity and membrane permeability, while the pyrrolidinone fragment introduces conformational restrictions that can be crucial for specific binding to biological targets . These structural properties make it a promising candidate for further investigation and optimization in pharmaceutical development programs . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N,N-diethyl-2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-4-26(5-2)23(30)16-28-21-12-7-6-11-20(21)25-24(28)17-13-22(29)27(15-17)18-9-8-10-19(14-18)31-3/h6-12,14,17H,4-5,13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQVHLJHRUHPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole scaffold is conventionally prepared by reacting o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For this compound, the 2-position of the benzimidazole is substituted with the pyrrolidinone moiety, necessitating a pre-functionalized diamine or a post-cyclization modification.

Proposed Reaction Conditions :

  • Reactants : 1,2-Diaminobenzene and a carbonyl source (e.g., 3-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid).

  • Catalyst : HCl or polyphosphoric acid.

  • Temperature : 120–150°C under reflux.

  • Yield : ~60–75% (estimated from analogous reactions).

Construction of the Pyrrolidinone Moiety

Michael Addition-Cyclization Sequence

The 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl group can be synthesized via a Michael addition of 3-methoxyphenylamine to a γ-ketoester, followed by intramolecular cyclization:

3-Methoxyphenylamine+Ethyl acetoacetateBaseIntermediateΔ1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl\text{3-Methoxyphenylamine} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\Delta} \text{1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl}

Key Parameters :

  • Base : Triethylamine or DBU.

  • Solvent : Ethanol or DMF.

  • Cyclization Temperature : 80–100°C.

Coupling of Benzimidazole and Pyrrolidinone Intermediates

The integration of the benzimidazole and pyrrolidinone units likely occurs via a nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling.

SNAr Reaction

If the benzimidazole core contains a leaving group (e.g., chloride) at the 2-position, the pyrrolidinone amine could displace it under basic conditions:

Benzimidazole-Cl+Pyrrolidinone-NH2NaH, DMFCoupled Product\text{Benzimidazole-Cl} + \text{Pyrrolidinone-NH}_2 \xrightarrow{\text{NaH, DMF}} \text{Coupled Product}

Optimization Challenges :

  • Steric hindrance from the 3-methoxyphenyl group may reduce reactivity.

  • Competing side reactions necessitate careful temperature control (50–70°C).

Introduction of the N,N-Diethylacetamide Side Chain

The final step involves alkylation of the benzimidazole nitrogen with N,N-diethylchloroacetamide:

Benzimidazole Intermediate+ClCH2C(O)N(Et)2K2CO3,CH3CNTarget Compound\text{Benzimidazole Intermediate} + \text{ClCH}2\text{C(O)N(Et)}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound}

Critical Factors :

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Acetonitrile or DMF.

  • Reaction Time : 12–24 hours.

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water. Characterization data inferred from analogous compounds include:

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.20 (m, aromatic H), 4.50 (s, CH₂CO), 3.80 (s, OCH₃), 3.40 (q, NCH₂CH₃), 1.20 (t, CH₃).

  • MS (ESI+) : m/z 421.2 [M+H]⁺.

Challenges and Optimization Opportunities

  • Low Yields in Cyclization Steps : Microwave-assisted synthesis could enhance reaction efficiency.

  • Regioselectivity in Benzimidazole Formation : Directed ortho-metalation strategies may improve positional control.

  • Scalability : Continuous-flow systems might address exothermicity issues in large-scale diethylation.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The pyrrolidinone moiety can be reduced to form pyrrolidine derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenol derivatives, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide. For instance, related compounds with oxadiazole and benzodiazole structures have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .

2. Anti-inflammatory Potential
In silico studies suggest that compounds with similar structural features may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Docking studies have indicated that these compounds could be optimized further for enhanced anti-inflammatory activity .

3. Antimicrobial Properties
The benzodiazole derivatives have shown promise as antimicrobial agents. A study involving the synthesis of benzimidazole analogues reported their effectiveness against protozoal infections, suggesting that modifications to the structure could yield potent antiprotozoal agents .

Compound NameActivity TypeTarget Cell Lines/OrganismsPercent Growth Inhibition (%)Reference
Compound AAnticancerSNB-19, OVCAR-886.61
Compound BAnti-inflammatory5-lipoxygenase-
Compound CAntimicrobialProtozoal infections-

Case Studies

Case Study 1: Anticancer Activity
A recent investigation into N,N-diethyl derivatives revealed that modifications to the benzodiazole core significantly enhance anticancer efficacy. The study utilized various cell lines to assess the cytotoxic effects, leading to the identification of promising candidates for further development.

Case Study 2: Anti-inflammatory Mechanism
In a computational study, molecular docking simulations were employed to evaluate the binding affinity of N,N-diethyl derivatives to 5-lipoxygenase. The results indicated favorable binding interactions, positioning these compounds as potential therapeutic agents in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Modifications

Benzimidazole vs. Pyrazole/Isoxazole Derivatives
  • Target Compound : The benzimidazole core enables π-π stacking and hydrogen bonding via its aromatic N–H group.
  • The 3-methoxyphenyl group is retained, but the pyrazole’s smaller size may alter pharmacokinetics . Pyrazolo[1,5-a]pyrimidine Acetamide (): The pyrazolopyrimidine core introduces additional nitrogen atoms, increasing polarity but reducing metabolic stability compared to benzimidazole .
Pyrrolidinone Substitutions
  • Target Compound : The 5-oxopyrrolidin-3-yl group provides a rigid, planar structure with a ketone oxygen for hydrogen bonding.
  • Analogues: 1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (28) (): Replaces benzimidazole with an isatin-linked carbohydrazide. The 3-methoxyphenyl group is retained, but the carbohydrazide moiety introduces additional hydrogen-bonding capacity, which may enhance solubility . 2-(4-Chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896273-40-8, ): Lacks the benzimidazole core but retains the 3-methoxyphenyl-pyrrolidinone motif.

Substituent Effects on the Acetamide Side Chain

N,N-Diethyl vs. N-Aryl/N-Alkyl Groups
  • Target Compound : The N,N-diethyl substituents on the acetamide enhance lipophilicity, favoring blood-brain barrier penetration.
  • The 3-methylphenyl substituent (vs. 3-methoxyphenyl) decreases electron-donating effects . N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A hydroxyl-containing side chain improves solubility but may reduce metabolic stability due to susceptibility to oxidation .

Electronic and Steric Effects of Aromatic Substituents

  • 3-Methoxyphenyl vs. 3-Methylphenyl/4-Chlorophenyl :
    • The 3-methoxy group in the target compound provides strong electron-donating effects, enhancing interactions with electron-deficient regions in target proteins.
    • 3-Methylphenyl (, Compound 12): Methyl is weakly electron-donating, offering less resonance stabilization than methoxy .
    • 4-Chlorophenyl (): Chlorine’s electron-withdrawing nature may reduce binding in environments requiring electron-rich aromatic partners .

Key Research Findings and Implications

  • Substituent Positioning : The 3-methoxy group on the phenyl ring consistently improves electronic interactions compared to 3-methyl or 4-chloro substituents .
  • Side Chain Optimization : N,N-Diethyl acetamide balances lipophilicity and steric effects, making it favorable for CNS-targeted therapies compared to polar (e.g., hydroxyalkyl) or bulky (e.g., pyrrolyl) groups .

Biological Activity

N,N-Diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzodiazole ring and a pyrrolidinone moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's IUPAC name reflects its intricate structure, which can be visualized as follows:

\text{N N Diethyl 2 2 1 3 methoxyphenyl 5 oxopyrrolidin 3 yl 1H 1 3 benzodiazol 1 yl}acetamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanism involves:

  • Binding Affinity : The compound may exhibit high binding affinity to specific receptors, influencing their activity.
  • Modulation of Enzymatic Activity : It may inhibit or activate enzymes involved in critical biological pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity
Studies have shown that similar compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in related studies. For instance, compounds with similar structures have been reported to inhibit cyclooxygenase and lipoxygenase pathways, reducing inflammation markers.

3. Anticancer Properties
Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. The exact pathways remain under investigation, but the presence of the benzodiazole moiety is often linked to anticancer activity.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of benzodiazole derivatives, it was found that compounds similar to N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-y]-1H-1,3-benzodiazol-1-y}acetamide significantly inhibited the production of pro-inflammatory cytokines in vitro.

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. Results indicated that certain modifications to the pyrrolidine structure enhanced apoptotic signaling pathways, suggesting potential for further development in anticancer therapies.

Data Table: Biological Activities Summary

Activity Description Reference
AntimicrobialPotential efficacy against bacteria and fungi based on structural analogs.
Anti-inflammatoryInhibition of COX and LOX pathways; reduction in cytokine levels observed.
AnticancerInduction of apoptosis in cancer cell lines; mechanisms under investigation.

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